molecular formula C9H9Cl B1354330 Vinylbenzyl chloride CAS No. 57458-41-0

Vinylbenzyl chloride

Cat. No. B1354330
CAS RN: 57458-41-0
M. Wt: 152.62 g/mol
InChI Key: SLBOQBILGNEPEB-UHFFFAOYSA-N
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Patent
US07473445B2

Procedure details

Vinyl benzyl chloride grafted film was synthesized by immersing an argon plasma pretreated LDPE film into a degassed monomer solution of 5 vol % using ethanol as solvent, and exposing the setup to near UV-irradiation for 2 h. The grafted film was subjected to prolonged washing with DMF before it was reacted with 0.024 M 4,4′-bipyridine in a water bath at 70° C. for 20 h, followed by 0.4 M benzyl chloride, again in a water bath at 70° C. for 20 h. Both reaction steps were carried out using DMF as solvent. The film was washed with DMF after both reaction steps to remove unreacted reactants. The viologen grafted film was finally immersed into a reaction mixture containing 0.10 M aniline and 0.025 M ammonium persulfate in 0.5 M HClO4 for 2 h. The green polyaniline (in the emeraldine state) was undoped in 0.5M NaOH for 1 h, washed in deionized water and dried under reduced pressure. The base film was exposed to near UV-light emitted from a 1 kW mercury lamp for 1 h. The sheet resistance of the film decreased from 1010 Ω/sq. (before irradiation) to 105 Ω/sq.(after irradiation). The change in Rs with respect to irradiation time is shown in FIG. 1.
[Compound]
Name
LDPE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([Cl:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:9](O)[CH3:10]>CN(C=O)C>[CH:9]([CH:1]([Cl:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[CH2:10]

Inputs

Step One
Name
LDPE
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 2 h
Duration
2 h
WASH
Type
WASH
Details
to prolonged washing with DMF before it
CUSTOM
Type
CUSTOM
Details
was reacted with 0.024 M 4,4′-bipyridine in a water bath at 70° C. for 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
Both reaction steps
WASH
Type
WASH
Details
The film was washed with DMF
CUSTOM
Type
CUSTOM
Details
after both reaction steps
CUSTOM
Type
CUSTOM
Details
to remove unreacted reactants
ADDITION
Type
ADDITION
Details
containing 0.10 M aniline and 0.025 M ammonium persulfate in 0.5 M HClO4 for 2 h
Duration
2 h
WASH
Type
WASH
Details
washed in deionized water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure
WAIT
Type
WAIT
Details
to near UV-light emitted from a 1 kW mercury lamp for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
(before irradiation) to 105 Ω/
CUSTOM
Type
CUSTOM
Details
sq.(after irradiation)
CUSTOM
Type
CUSTOM
Details
The change in Rs with respect to irradiation time

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=C)C(C1=CC=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07473445B2

Procedure details

Vinyl benzyl chloride grafted film was synthesized by immersing an argon plasma pretreated LDPE film into a degassed monomer solution of 5 vol % using ethanol as solvent, and exposing the setup to near UV-irradiation for 2 h. The grafted film was subjected to prolonged washing with DMF before it was reacted with 0.024 M 4,4′-bipyridine in a water bath at 70° C. for 20 h, followed by 0.4 M benzyl chloride, again in a water bath at 70° C. for 20 h. Both reaction steps were carried out using DMF as solvent. The film was washed with DMF after both reaction steps to remove unreacted reactants. The viologen grafted film was finally immersed into a reaction mixture containing 0.10 M aniline and 0.025 M ammonium persulfate in 0.5 M HClO4 for 2 h. The green polyaniline (in the emeraldine state) was undoped in 0.5M NaOH for 1 h, washed in deionized water and dried under reduced pressure. The base film was exposed to near UV-light emitted from a 1 kW mercury lamp for 1 h. The sheet resistance of the film decreased from 1010 Ω/sq. (before irradiation) to 105 Ω/sq.(after irradiation). The change in Rs with respect to irradiation time is shown in FIG. 1.
[Compound]
Name
LDPE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([Cl:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:9](O)[CH3:10]>CN(C=O)C>[CH:9]([CH:1]([Cl:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[CH2:10]

Inputs

Step One
Name
LDPE
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 2 h
Duration
2 h
WASH
Type
WASH
Details
to prolonged washing with DMF before it
CUSTOM
Type
CUSTOM
Details
was reacted with 0.024 M 4,4′-bipyridine in a water bath at 70° C. for 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
Both reaction steps
WASH
Type
WASH
Details
The film was washed with DMF
CUSTOM
Type
CUSTOM
Details
after both reaction steps
CUSTOM
Type
CUSTOM
Details
to remove unreacted reactants
ADDITION
Type
ADDITION
Details
containing 0.10 M aniline and 0.025 M ammonium persulfate in 0.5 M HClO4 for 2 h
Duration
2 h
WASH
Type
WASH
Details
washed in deionized water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure
WAIT
Type
WAIT
Details
to near UV-light emitted from a 1 kW mercury lamp for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
(before irradiation) to 105 Ω/
CUSTOM
Type
CUSTOM
Details
sq.(after irradiation)
CUSTOM
Type
CUSTOM
Details
The change in Rs with respect to irradiation time

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=C)C(C1=CC=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.